molecular formula C7H13NO B098500 6-Ethoxy-2,3,4,5-tetrahydropyridine CAS No. 15200-13-2

6-Ethoxy-2,3,4,5-tetrahydropyridine

Cat. No. B098500
CAS RN: 15200-13-2
M. Wt: 127.18 g/mol
InChI Key: WOZDKJXZGHBIPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various ethoxy-substituted tetrahydropyridine derivatives has been reported in the literature. For instance, the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine involved elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . Similarly, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was synthesized through multicomponent reactions and characterized by 1H NMR, IR, and X-ray diffraction . Another study reported the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines through a reaction involving lithiated methoxyallene and methoxymethyl isothiocyanate, followed by methylation and electrocyclisation .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of several ethoxy-substituted tetrahydropyridine derivatives. The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a flat boat conformation for the tetrahydropyridine ring . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized by X-ray crystallographic analysis .

Chemical Reactions Analysis

The reactivity of ethoxy-substituted tetrahydropyridine derivatives has been explored in various studies. For example, 2-Methyl-3-ethoxycarbonyl-1,4,5,6-tetrahydropyridine-6-thione underwent reactions at the methylene and thioketo groups, leading to the synthesis of dyes with absorption spectra in the visible region . The reactivity of 4,6-diethoxypyrimidine with Meerwein reagent resulted in the formation of two isomeric compounds, which were analyzed by X-ray diffraction .

Physical and Chemical Properties Analysis

Ab initio calculations, including B3LYP and HF methods, have been used to predict the geometries and vibrational frequencies of ethoxy-substituted tetrahydropyridine derivatives. The thermodynamic properties of these compounds at different temperatures have been calculated, revealing correlations between heat capacity, entropy, enthalpy, and temperature . The electronic absorption spectra have been predicted by both TD-DFT and HF-CIS methods, with the former providing a closer approximation to the experimental data .

Scientific Research Applications

  • Pharmacology

    • THPs have sparked notable interest as a heterocyclic moiety . They exist in distinct structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine .
    • THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
    • The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
  • Chemistry

    • More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .
    • Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties .
  • Food Science

    • 6-Acetyl-2,3,4,5-tetrahydropyridine, a structural homolog of 6-Ethoxy-2,3,4,5-tetrahydropyridine, is an aroma compound and flavor that gives baked goods such as white bread, popcorn, and tortillas their typical smell .
  • Neuroscience

    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a powerful neurotoxic prodrug that travels through the blood-brain barrier (BBB) to the substantia nigra to selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
  • Natural Products

    • (–)-Mitragynine is a naturally occurring tetrahydropyridine .
  • Commercial Use

    • 2,3,4,5-Tetrahydropyridine, a colorless liquid, is commercially available .
  • Anti-inflammatory and Anticancer Agents

    • THPs have been found to possess biologically active properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
  • Synthesis of Substituted-Tetrahydropyridine Derivatives

    • More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties .
  • Aroma Compound and Flavor

    • 6-Acetyl-2,3,4,5-tetrahydropyridine, a structural homolog of 6-Ethoxy-2,3,4,5-tetrahydropyridine, is an aroma compound and flavor that gives baked goods such as white bread, popcorn, and tortillas their typical smell .

Future Directions

Tetrahydropyridines, including 6-Ethoxy-2,3,4,5-tetrahydropyridine, have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . Future research may focus on the synthesis of substituted-tetrahydropyridine derivatives and determining their pharmacological activities .

properties

IUPAC Name

6-ethoxy-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-9-7-5-3-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZDKJXZGHBIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480599
Record name 2-ethoxy-3,4,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,3,4,5-tetrahydropyridine

CAS RN

15200-13-2
Record name 2-ethoxy-3,4,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
R Aumann, Z Yu, R Fröhlich - Organometallics, 1998 - ACS Publications
Reaction of five- and six-membered O-alkyl lactims ∼(CH 2 ) n −N C(OR)∼ 5 (n = 3) and 7 (n = 4) with (1-alkynyl)carbene complexes (CO) 5 M C(OEt)C⋮CPh 1 (a, M = Cr; b, W) gives …
Number of citations: 19 pubs.acs.org
J Sheu, MB Smith, TR Oeschger… - Organic preparations and …, 1992 - Taylor & Francis
N-SULFONYL LACTAMS Via SULFONATION OF LACTIM ETHERS reaction of sulfonyl halides with lactim ethers had not been explored. We therefore prepared 2-methoxypyrroline (la) …
Number of citations: 12 www.tandfonline.com
R Hoos, AB Naughton, W Thiel, A Vasella… - Helvetica chimica …, 1993 - Wiley Online Library
The known D‐gluconhydroximo‐1,5‐lactam (= D‐glucono‐1,5‐lactam oxime) 7a, its nitrogen isotopomers 7b and 7c, and the N‐arylcarbamates 26–29 were synthesized from 2,3,4,6‐…
Number of citations: 78 onlinelibrary.wiley.com
K Popov, P Somfai - The Journal of Organic Chemistry, 2016 - ACS Publications
Regioselective O-alkylation of an amide to form the corresponding imidate is a common synthetic problem, often resulting in varying amounts of N-alkylation. Screening existing …
Number of citations: 18 pubs.acs.org

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